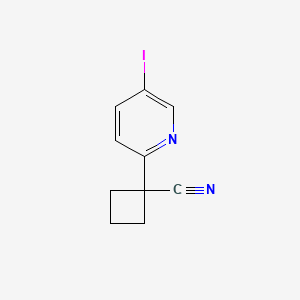
1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile involves the reaction of 2-fluoro-5-iodo-pyridine and cyclobutanecarbonitrile in the presence of sodium hexamethyldisilazane . The reaction is carried out in dry toluene under an inert atmosphere . After the reaction, the product is extracted and dried to yield 1-(5-iodo-pyridin-2-yl)-cyclobutanecarbonitrile .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile is the reaction between 2-fluoro-5-iodo-pyridine and cyclobutanecarbonitrile . This reaction is facilitated by sodium hexamethyldisilazane in an inert atmosphere .Applications De Recherche Scientifique
Synthetic Applications
1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile and its derivatives have been extensively studied for their synthetic applications. The compound has been utilized in various chemical reactions, such as the Sonogashira cross-coupling process, to produce novel compounds. For instance, N-(5-iodopyridin-2-yl)aminide demonstrated reactivity in a copper-free Sonogashira cross-coupling process, using PdCl2(PPh3)2 and DABCO as the base under microwave irradiation or traditional heating in acetonitrile, leading to the formation of novel compounds with potential applications in material science and medicinal chemistry (Cordoba, Izquierdo, & Alvarez-Builla, 2011).
Antiviral Research
The derivatives of 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile have shown promising results in antiviral research. Compounds synthesized from this chemical structure have been evaluated for their antiviral activities against significant viruses. For instance, a study reported the synthesis of bipyridine-3′0-carbonitrile derivatives that reacted with halogen-containing reagents to produce thieno[2,3-b]-pyridine derivatives. These newly synthesized compounds were evaluated for their cytotoxicity and antiviral activities against HSV1 (Herpes Simplex virus type 1), HAV (Hepatitis A virus), and MBB, indicating the potential of these compounds in antiviral therapeutics (Attaby, Ali, Elghandour, & Ibrahem, 2006).
Propriétés
IUPAC Name |
1-(5-iodopyridin-2-yl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2/c11-8-2-3-9(13-6-8)10(7-12)4-1-5-10/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCQZLXZGCKIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=NC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

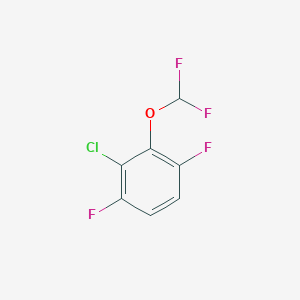
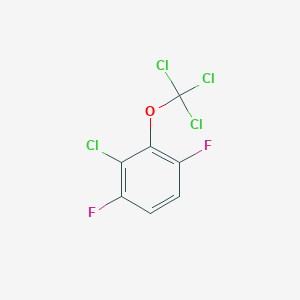




![2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl](/img/structure/B1402227.png)
![Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B1402228.png)
![5-(Cbz-amino)-2-azaspiro[3.3]heptane](/img/structure/B1402230.png)

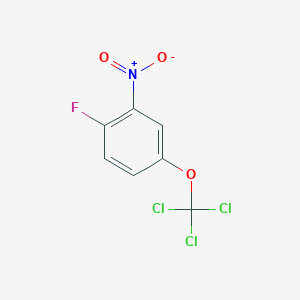

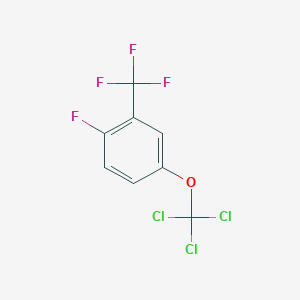
![2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene](/img/structure/B1402239.png)